2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides, followed by intramolecular cyclization . Further reactions include acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to afford amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to give amino derivatives .Scientific Research Applications
Synthetic Pathways and Reactions
Research on this compound and related derivatives primarily revolves around synthetic methodologies and reactions. Kappe and Roschger (1989) explored the synthesis and reactions of Biginelli compounds, which include thiazolo[3,2-a]pyrimidines, detailing the methylation, acylation, and condensation reactions to create pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines Kappe & Roschger, 1989. This foundational work underscores the versatility of these compounds in synthetic organic chemistry.
Chemical Properties and Structural Modifications
The study of structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines by Nagarajaiah and Begum (2014) provides insights into their conformational features. Their work sheds light on how substituents affect intermolecular interactions, which is crucial for designing compounds with desired physical and chemical properties Nagarajaiah & Begum, 2014.
Biological Activities
Although the requirement was to exclude information related to drug use and side effects, it's noteworthy that research has also explored the potential biological activities of thiazolo[3,2-a]pyrimidine derivatives. Studies have investigated their antimicrobial and anti-inflammatory properties, indicating the broad scope of applications in medicinal chemistry and pharmacology. For instance, the synthesis and antimicrobial activity of N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides by Gein et al. (2015) highlight the antimicrobial potential of these compounds Gein et al., 2015.
Future Directions
The future directions for “2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could include further exploration of its diverse applications in drug discovery, materials science, and catalysis. Additionally, more research could be conducted to understand its mechanism of action and to explore its potential as a purine antagonist .
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Mode of Action
It is known that thiazolo[3,2-a]pyrimidines interact with their targets by mimicking the structure of purine bases .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities .
Result of Action
Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-8-17-13(19)11(7-15-14(17)20-9)12(18)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXCWKUBHYGOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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